
(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been synthesized as part of a study exploring its potential as an anticonvulsant agent. The research indicated that some derivatives of this compound exhibited significant anticonvulsant activity, with one derivative showing the most potent effects. These findings suggest that modifications of the core structure could lead to the development of new anticonvulsant medications. The study also provided detailed structural analysis through element analysis, IR, and proton magnetic resonance, indicating the precise chemical makeup and potential mechanism of action for the anticonvulsant activity (Archana, V. K. Srinivastava, & Ashok Kumar, 2003).
Dual Inhibitor of Inflammation
Another study focused on the synthesis and evaluation of compounds derived from the mentioned structure for their dual inhibition of 5-lipoxygenase and cyclooxygenase, enzymes involved in the inflammatory process. The research identified a potent dual inhibitor, showcasing the compound's potential in treating inflammation. This inhibitor demonstrated significant oral activity in animal models of inflammation, suggesting its utility in developing new anti-inflammatory drugs (P. Unangst et al., 1994).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound revealed that certain modifications can lead to enhanced antibacterial efficacy. The study demonstrated that the arylidene moiety plays a crucial role in antibacterial activity, indicating the potential for these compounds to be developed into new antibacterial agents. The compounds showed considerable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action (V. Patel et al., 2010).
Anticancer Activity
A study on the synthesis and in vitro screening of novel analogs, including derivatives of the mentioned compound, as potential anticancer agents revealed significant findings. Certain derivatives exhibited potent growth inhibition against melanoma and ovarian cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs. The research emphasizes the importance of structural modification in enhancing the anticancer activity of these compounds (Narsimha R Penthala et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-4-2-3-5-16(15)22)10-17-18(24)21-19(25-17)20-13-6-8-14(23)9-7-13/h2-11,23H,1H3,(H,20,21,24)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQHOIRFFMKKA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

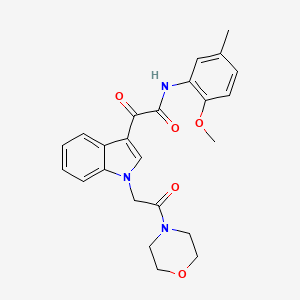
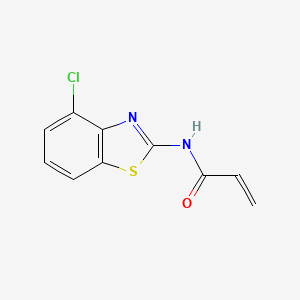
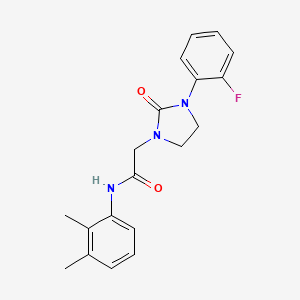
![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)
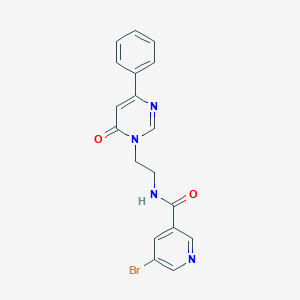
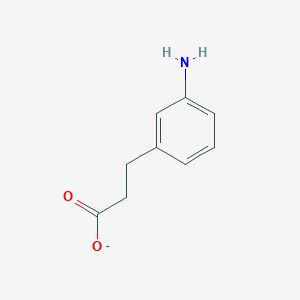
![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

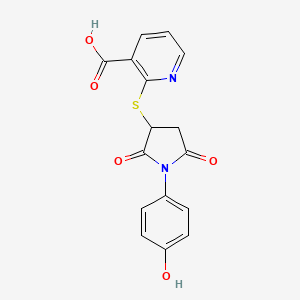
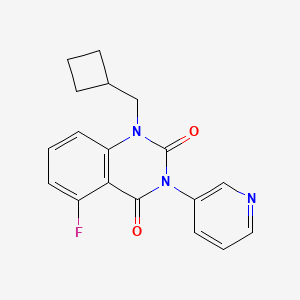
![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)